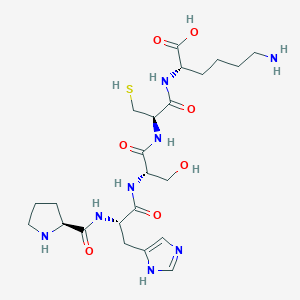

L-Prolyl-L-histidyl-L-seryl-L-cysteinyl-L-lysine

Description

Properties

CAS No. |

915775-25-6 |

|---|---|

Molecular Formula |

C23H38N8O7S |

Molecular Weight |

570.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2R)-2-[[(2S)-3-hydroxy-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-3-sulfanylpropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C23H38N8O7S/c24-6-2-1-4-15(23(37)38)28-22(36)18(11-39)31-21(35)17(10-32)30-20(34)16(8-13-9-25-12-27-13)29-19(33)14-5-3-7-26-14/h9,12,14-18,26,32,39H,1-8,10-11,24H2,(H,25,27)(H,28,36)(H,29,33)(H,30,34)(H,31,35)(H,37,38)/t14-,15-,16-,17-,18-/m0/s1 |

InChI Key |

MLJCKQDUFYENRE-ATIWLJMLSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)NC(CS)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Peptides

2.1 Glycyl-Histidyl-Lysine (GHK)

- Sequence : Gly-His-Lys (tripeptide).

- Molecular Weight : ~304.3 Da.

- Key Features :

- Functional Contrast: GHK’s smaller size likely enhances tissue permeability compared to the bulkier pentapeptide.

2.2 N-Formylmethionylleucylphenylalanine (fMLP)

- Sequence : fMet-Leu-Phe (tripeptide).

- Molecular Weight : ~437.5 Da.

- Activates formyl peptide receptors (FPRs), unlike GHK or Pro-His-Ser-Cys-Lys, which may target distinct pathways.

- Functional Contrast :

- fMLP’s formylated N-terminus is critical for receptor binding, a feature absent in the pentapeptide.

2.3 Valylglycylserylglutamic Acid (Eosinophil Chemotactic Factor A)

- Sequence : Val-Gly-Ser-Glu (tetrapeptide).

- Molecular Weight : ~405.4 Da.

- Key Features: Attracts eosinophils, with negligible activity on mast cells . Contains Ser and Gly but lacks Pro, His, or Cys.

- Functional Contrast: The pentapeptide’s His and Cys residues may enable broader cell-type targeting (e.g., mast cells) compared to this eosinophil-specific factor.

2.4 Other Structural Analogs

- Example : L-Lysine, glycyl-L-valyl-L-tyrosyl-L-prolyl-L-histidyl (CAS 146935-77-5) .

- Contains Pro, His, and Lys but includes Val, Tyr, and Gly.

- Molecular weight and solubility likely differ due to hydrophobic Tyr and Val residues.

Structural and Functional Analysis

Key Insights :

- Functional Specificity : While GHK and fMLP show cell-type specificity, the pentapeptide’s multi-residue composition may allow interaction with diverse receptors (e.g., histamine receptors, thiol-dependent pathways).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.